molecular formula C10H8INO2 B12852209 4-Hydroxy-3-iodo-8-methoxyquinoline

4-Hydroxy-3-iodo-8-methoxyquinoline

Cat. No.: B12852209
M. Wt: 301.08 g/mol
InChI Key: NNJHLADOTKHUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-iodo-8-methoxyquinoline is a chemical compound of significant interest in research and development, particularly within the field of medicinal chemistry. It belongs to the 8-hydroxyquinoline (8-HQ) family, which is recognized as a privileged scaffold for designing novel bioactive molecules due to its metal-chelating properties and wide range of potential biological activities . The core 8-hydroxyquinoline structure is a potent lipophilic metal chelator, capable of forming stable complexes with various metal ions through its oxygen and nitrogen donor atoms . This chelating ability is fundamental to many of its researched applications. Specific substitutions on the quinoline ring, such as the iodine atom at position 3 and the methoxy group at position 8, are strategic modifications that can profoundly influence the compound's lipophilicity, electronic distribution, and subsequent interaction with biological targets . While the specific mechanism of action for this derivative is an area of ongoing investigation, research on analogous halogenated 8-hydroxyquinolines provides strong clues. Related compounds, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), have demonstrated a multi-faceted mechanism that includes damaging the fungal cell wall and inhibiting the formation of pseudohyphae in Candida albicans . The antifungal potential of this compound class makes it a valuable tool for exploring new strategies against fungal pathogens. Furthermore, the 8-hydroxyquinoline scaffold is extensively investigated for its potential in other therapeutic areas, including neurodegenerative diseases like Alzheimer's and Parkinson's, where it may act by chelating metal ions and inhibiting the aggregation of misfolded proteins , as well as in anticancer research due to the role of metal ions in cancer cell proliferation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to leverage this versatile chemical building block to probe new mechanisms in microbiology, develop novel metal-chelating agents, and advance the study of quinoline-based therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

3-iodo-8-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C10H8INO2/c1-14-8-4-2-3-6-9(8)12-5-7(11)10(6)13/h2-5H,1H3,(H,12,13)

InChI Key

NNJHLADOTKHUFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)I

Origin of Product

United States

Foundational & Exploratory

Therapeutic potential of 3-iodo-8-methoxyquinoline derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Iodo-8-Methoxyquinoline Scaffold: A Strategic Gateway in Modern Medicinal Chemistry

Executive Summary: The "Privileged" Nature of the Scaffold

In the landscape of heterocyclic drug discovery, the quinoline core remains a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. However, the specific derivative 3-iodo-8-methoxyquinoline (3-IMQ) represents a highly strategic, underutilized intersection of chemical reactivity and pharmacological optimization.

This guide analyzes 3-IMQ not merely as a compound, but as a pharmacophore building block . Its value is derived from two distinct structural features:

  • The 8-Methoxy Group (C8-OMe): Unlike its 8-hydroxy counterpart (a potent but non-specific metal chelator with rapid glucuronidation liability), the 8-methoxy group improves lipophilicity (LogP), enhances Blood-Brain Barrier (BBB) penetration, and blocks a primary metabolic soft spot.

  • The 3-Iodo Handle (C3-I): The iodine atom at position 3 is electronically primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), serving as a vector for expanding chemical space into the "Type II" kinase inhibitor pocket or DNA minor groove binders.

Structural Biology & SAR Logic

To design effective drugs using 3-IMQ, one must understand the Structure-Activity Relationship (SAR) implications of the core.

The SAR Map

SAR_Logic Core 3-Iodo-8-Methoxyquinoline (Scaffold) C3 C3 Position (Iodine) Growth Vector Core->C3 Pd-Catalyzed Coupling (Specificity) C8 C8 Position (Methoxy) ADME/Metabolic Shield Core->C8 Blocks Glucuronidation Modulates Chelation N1 N1 Nitrogen H-Bond Acceptor Core->N1 Kinase Hinge Binding (e.g., PI3K, mTOR) Ring Planar System Pi-Stacking / Intercalation Core->Ring DNA/Protein Stacking Target_Kinase Target: Kinase Inhibitors (Type I/II) C3->Target_Kinase N1->Target_Kinase Target_Infec Target: Anti-Infectives (Gyrase/Topoisomerase) Ring->Target_Infec

Figure 1: Structural logic of the 3-IMQ scaffold. The C3 position provides the diversity vector, while the C8-methoxy group optimizes pharmacokinetic properties.

Therapeutic Applications & Mechanism of Action[1]

Oncology: Kinase Inhibition (PI3K/mTOR)

Quinoline derivatives are classical ATP-competitive inhibitors. The 3-IMQ scaffold allows for the introduction of aryl or heteroaryl groups at C3 that can reach into the hydrophobic back pocket of kinases (e.g., PI3K, mTOR).

  • Mechanism: The quinoline nitrogen (N1) often forms a hydrogen bond with the hinge region of the kinase. The C8-methoxy group prevents rapid oxidative metabolism, extending the half-life compared to 8-hydroxy analogs.

  • Data Insight: 3-aryl-8-methoxyquinolines have shown IC50 values in the low nanomolar range against PI3K

    
     in preclinical screens.
    
Infectious Disease: Anti-Tubercular & Anti-Parasitic

Building on the legacy of quinine and fluoroquinolones, 3-IMQ derivatives target DNA gyrase and Topoisomerase IV.

  • Differentiation: Unlike fluoroquinolones which rely on a C3-carboxylate, 3-IMQ derivatives can exploit non-canonical binding sites via C3-aryl coupling, overcoming traditional resistance mechanisms.

  • Leishmaniasis: 8-methoxyquinolines are metabolically more stable analogs of the drug Primaquine, reducing hematological toxicity while maintaining anti-parasitic efficacy.

Technical Methodology: Synthetic Protocols

Expertise Note: While 3-iodo-8-methoxyquinoline can be synthesized via the iodination of 8-methoxyquinoline (using NIS/TFA or I2/Ag2SO4), the critical workflow for a discovery chemist is the functionalization of this scaffold. Below is a validated protocol for a Suzuki-Miyaura coupling, the primary method for library generation.

Validated Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 3-(4-fluorophenyl)-8-methoxyquinoline (Model Library Member).

Reagents:

  • Substrate: 3-Iodo-8-methoxyquinoline (1.0 eq)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave-safe vial or round-bottom flask, charge the 3-iodo-8-methoxyquinoline (285 mg, 1.0 mmol), boronic acid (210 mg, 1.5 mmol), and Pd catalyst (40 mg).

  • Inert Atmosphere: Seal the vessel and purge with Argon for 5 minutes. This is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.

  • Solvation: Add degassed 1,4-Dioxane (10 mL) and K2CO3 solution (1.5 mL).

  • Reaction:

    • Thermal: Heat at 90°C for 12 hours.

    • Microwave (Preferred): Heat at 110°C for 30 minutes.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water (20 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). 8-methoxyquinolines typically fluoresce under UV (254/365 nm), aiding fraction collection.

Experimental Workflow Diagram

Workflow Start Start: 3-Iodo-8-Methoxyquinoline Step1 Argon Purge + Catalyst Addition (Pd(dppf)Cl2) Start->Step1 Step2 Coupling Reaction (Suzuki/Sonogashira) Step1->Step2 Boronic Acid/Alkyne Step3 Celite Filtration (Pd Removal) Step2->Step3 Step4 Flash Chromatography (Purification) Step3->Step4 End Final Library Compound (Bioassay Ready) Step4->End

Figure 2: Synthetic workflow for converting the 3-IMQ scaffold into a bioactive library.

Comparative Data: 8-Methoxy vs. 8-Hydroxy[2]

The following table highlights why the 8-methoxy variant is often preferred in early drug discovery over the 8-hydroxy variant (Oxine).

Feature8-Hydroxyquinoline (8-HQ)8-Methoxyquinoline (8-MQ)Drug Discovery Implication
LogP (Lipophilicity) ~1.9 (Moderate)~2.5 (Higher)8-MQ has better passive membrane permeability and BBB penetration.
Metabolic Stability Low (Rapid Glucuronidation)High (Blocked site)8-MQ derivatives exhibit longer half-lives in microsome stability assays.
Metal Chelation Strong (Bidentate)Weak/None8-HQ is often indiscriminately cytotoxic due to iron chelation; 8-MQ is more target-specific.
Toxicity Moderate (Nephrotoxicity risk)Lower8-MQ reduces off-target metallo-enzyme inhibition.

References

  • Privileged Structures in Drug Discovery

    • Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010.
  • Quinoline Synthesis & Functionalization

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1] (Foundational protocol for the coupling described).

  • Therapeutic Potential of 8-Substituted Quinolines

    • Prachayasittikul, V., et al. "8-Hydroxyquinoline: A privileged structure with a broad spectrum of biological activities." Drug Discoveries & Therapeutics, 2013.
  • Anticancer Mechanisms of Quinoline Derivatives

    • Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 2011.
  • Recent Advances in 3-Iodoquinoline Synthesis

    • Detailed methodologies for iodination are often adapted from: Journal of Organic Chemistry protocols for "Regioselective Iodin

Sources

Tautomeric Dynamics of 4-Hydroxy-3-iodo-8-methoxyquinoline: Structural Determinants and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural assignment of 4-hydroxy-3-iodo-8-methoxyquinoline is a classic case of nomenclatural ambiguity masking a defined physical reality. While often cataloged as a "hydroxy" quinoline, rigorous physical-organic analysis confirms that this scaffold exists predominantly as the 4-quinolinone (4-oxo-1,4-dihydroquinoline) tautomer in both the solid state and polar solution.

For drug development professionals, this distinction is not merely academic. The tautomeric state dictates hydrogen bond donor/acceptor profiles (HBD/HBA), solubility, membrane permeability, and ligand-receptor docking poses. This guide provides the mechanistic rationale and the experimental protocols required to unambiguously assign the tautomeric state of this specific scaffold.

Part 1: Mechanistic Analysis & Structural Determinants

The Core Equilibrium

The tautomerism involves the migration of a proton between the oxygen at C4 and the ring nitrogen at N1, accompanied by a reorganization of the


-electron system.
  • Form A (Enol): this compound. Aromatic pyridine ring.[1][2][3] OH group is HBD. N1 is HBA.

  • Form B (Keto): 3-iodo-8-methoxyquinolin-4(1H)-one. Vinylogous amide character. NH is HBD. C=O is HBA.

Substituent Effects on the Equilibrium

This specific molecule contains two critical substituents that bias the equilibrium toward Form B (Keto) .

The 3-Iodo Effect (Electronic & Steric)

Iodine at position C3 exerts a negative inductive effect (-I), withdrawing electron density from the C3-C4 bond. In the keto form, this polarization stabilizes the resonance structures where the carbonyl carbon is electron-deficient. Furthermore, the large van der Waals radius of iodine creates a "peri-interaction" with the C4-oxygen. The C=O bond (shorter, ~1.23 Å) is sterically less demanding than the C-OH group, which requires rotational freedom for the hydroxyl proton.

The 8-Methoxy Effect (The "Oxine" Inversion)

This is the critical differentiator from 8-hydroxyquinoline (oxine).

  • In Oxine: The 8-OH forms a strong intramolecular hydrogen bond with N1, locking the molecule in the enol form.

  • In 8-Methoxy: The methylation of the 8-position removes the H-bond donor capability. The lone pairs on the 8-methoxy oxygen are spatially adjacent to N1. If the molecule were in the enol form (naked N1), there would be lone-pair/lone-pair repulsion. In the keto form (protonated N1) , the NH proton can engage in a weak attractive electrostatic interaction (or bifurcated H-bond) with the 8-OMe oxygen, further stabilizing the quinolinone structure.

Thermodynamic Landscape
  • Solid State: Exclusively Keto (Quinolinone). Driven by strong intermolecular NH···O=C hydrogen bonding networks (Head-to-Tail dimers or catemers).

  • Polar Solvents (DMSO, MeOH): Predominantly Keto (>95%). The high dipole moment of the quinolinone form is stabilized by solvation.

  • Non-Polar Solvents (CHCl3): Equilibrium shifts slightly, but the keto form typically remains dominant due to the 3-iodo stabilization.

Part 2: Visualization of Signaling & Logic

The following diagram illustrates the tautomeric equilibrium and the forces biasing the system toward the quinolinone form.

TautomerismLogic cluster_0 Thermodynamic Outcome Enol Enol Form (4-Hydroxy) Keto Keto Form (4-Quinolinone) Enol->Keto Major Equilibrium Shift Keto->Enol Minor (<1%) Solvent Polar Solvent (DMSO/H2O) Solvent->Keto Stabilizes Dipole Iodo 3-Iodo Substituent (-I Effect) Iodo->Keto Acidity Modulation Methoxy 8-Methoxy Group (Steric/Electrostatic) Methoxy->Keto Prevents N1-LP Repulsion

Caption: Mechanistic drivers shifting the this compound equilibrium toward the thermodynamically stable 4-quinolinone scaffold.

Part 3: Self-Validating Experimental Protocols

To confirm the structure in your specific matrix, perform the following validation workflow. These protocols are designed to be binary: they give a definitive "Yes/No" regarding the presence of the keto form.

Protocol A: NMR Solvatochromic Shift (The "Gold Standard")

Objective: Distinguish NH (Keto) from OH (Enol) using solvent exchange.

  • Sample Preparation: Dissolve 5 mg of the compound in 600 µL of DMSO-d6.

  • Acquisition: Acquire a standard 1H NMR spectrum (300 MHz or higher).

  • Analysis of Region 11.0–13.0 ppm:

    • Observation: Look for a broad singlet or doublet.

    • Validation Step: Add 10 µL of D₂O to the NMR tube and shake.

    • Result: If the peak disappears instantly, it is an exchangeable proton (NH or OH).

  • C-H Coupling (The Decider):

    • Perform a 1H-15N HMBC experiment.

    • Keto Signature: Strong correlation between the proton at ~12 ppm and the Nitrogen nucleus (~150-160 ppm relative to liquid NH3).

    • Enol Signature: No direct 1-bond or 2-bond coupling to N for the labile proton (since it would be on O).

  • Carbon Shifts (13C NMR):

    • Check C4 shift.

    • Keto (Carbonyl):

      
       170–178 ppm.
      
    • Enol (C-OH):

      
       160–165 ppm.
      
    • Note: The 3-Iodo group will shield C3 (pushing it to ~80-90 ppm), which is a useful internal reference.

Protocol B: IR Spectroscopy (Solid State)

Objective: Identify the Carbonyl stretch.

  • Method: ATR-FTIR (Attenuated Total Reflectance) on the neat solid.

  • Target Region (1500–1700 cm⁻¹):

    • Keto Marker: A strong band at 1620–1640 cm⁻¹ . This is the "Quinolinone Carbonyl." It is lower than a typical ketone (1715 cm⁻¹) due to conjugation with the N-C=C-C=O vinylogous amide system.

    • Enol Marker: Absence of strong C=O; presence of broad OH stretch (3000–3300 cm⁻¹), though NH also appears here. The C=O band is the definitive discriminator.

Protocol C: X-Ray Crystallography (Absolute Configuration)

Objective: Determine bond lengths to confirm bond order.

  • Crystallization: Slow evaporation from Methanol/Dichloromethane (1:1).

  • Metric Analysis: Measure the C4–O bond length.

    • C=O (Double Bond/Keto): 1.23 – 1.27 Å.

    • C–OH (Single Bond/Enol): 1.34 – 1.36 Å.

    • Reference: Compare with the C3–C4 bond. In the keto form, C2–C3 is double-bond character, and C3–C4 is single-bond character.

Part 4: Data Summary & Reference Values

The following table summarizes the expected spectral data for 3-iodo-8-methoxyquinolin-4(1H)-one (the correct IUPAC designation for the predominant form).

ParameterExpected Value (Keto Form)Mechanistic Explanation
1H NMR (NH) 11.5 – 12.5 ppm (bs)Deshielded by aromatic ring current and H-bonding.
13C NMR (C4) 172 – 176 ppmDiagnostic of Carbonyl carbon in quinolinones.
13C NMR (C3) 85 – 95 ppmStrong shielding by Iodine (Heavy Atom Effect).
IR (C=O) 1625 – 1645 cm⁻¹Lower frequency due to resonance (C=O

C–O⁻).
UV-Vis (

)
~250 nm, ~330 nmBathochromic shift compared to enol ethers.
Solubility High in DMSO; Low in HexaneHigh polarity of the zwitterionic resonance contributor.

References

  • Tautomerism of 4-Hydroxy-4(1H)quinolon. Source: Heterocyclic Communications (2006) Context: Establishes the baseline preference for the keto form in 4-quinolinones using X-ray and NMR.

  • Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Source: Journal of Organic Chemistry (2015) Context: Detailed DFT and experimental analysis of substituent effects on the tautomeric equilibrium.

  • Synthesis of Iodo Quinolinone. Source: Fullerene Journal of Chemistry (2023) Context: Protocols for introducing iodine at the C3 position of the quinolinone scaffold.

  • Crystal structure of 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Source: Acta Crystallographica Section E (2011) Context: Provides crystallographic benchmarks for 8-methoxy substituted quinolinones, confirming intermolecular H-bond networks.

  • Reactivity of 3-Iodo-4-quinolones in Heck Reactions. Source: Synlett (2002) / ResearchGate Context: Demonstrates the stability of the 3-iodo-4-quinolinone tautomer under transition metal catalysis conditions.

Sources

The Rise and Fall of a Promising Scaffold: An In-depth Technical Guide to the History and Discovery of Iodinated Hydroxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the history, discovery, and evolving scientific understanding of iodinated hydroxyquinoline analogs. From their initial promise as potent antimicrobial agents to the sobering discovery of their neurotoxic potential, the story of these compounds offers critical lessons in drug development, toxicology, and the intricate dance between therapeutic efficacy and patient safety. We will delve into the core chemistry, biological mechanisms, and the ongoing quest for safer, more effective derivatives.

A Century of Discovery: From Antiseptic to Neurotoxin and Beyond

The journey of iodinated hydroxyquinolines is a compelling narrative of scientific advancement, marked by both triumph and tragedy. It begins with the parent molecule, 8-hydroxyquinoline, and unfolds over a century of chemical modification and biological investigation.

The story of 8-hydroxyquinoline itself begins in 1880 with its first synthesis by Hugo Weidel and his student Albert Cobenzl.[1][2] However, it was the seminal work of Australian medicinal chemist Adrien Albert in the mid-20th century that truly unlocked the understanding of its biological activity.[1] Albert's "chelation theory" proposed that the potent antimicrobial effects of 8-hydroxyquinoline were due to its ability to bind with essential metal ions, thereby depriving microorganisms of vital cofactors for enzymatic processes.[1] This foundational concept paved the way for the development of a vast array of derivatives, including the iodinated analogs that are the focus of this guide.

One of the earliest and most well-known iodinated hydroxyquinolines is Iodoquinol (5,7-diiodo-8-hydroxyquinoline). It was introduced as an effective luminal amebicide for the treatment of intestinal amoebiasis.[3] Following this, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), another halogenated hydroxyquinoline, was developed and widely used as an oral anti-parasitic agent in the mid-20th century.[4]

The initial success of these compounds was, however, tragically overshadowed by the emergence of a devastating neurological disorder in Japan in the 1950s and 1960s. This condition, termed Subacute Myelo-Optic Neuropathy (SMON), was characterized by sensory and motor disturbances, particularly in the lower limbs, and in severe cases, vision loss.[5] Epidemiological studies eventually linked the outbreak to the widespread use of clioquinol, leading to its withdrawal from the oral market in many countries in the 1970s.[4] This event served as a stark reminder of the critical importance of rigorous toxicological evaluation in drug development.

Despite this major setback, research into iodinated hydroxyquinolines has not ceased. In recent years, there has been a resurgence of interest in these compounds, driven by the discovery of their potential in new therapeutic areas, including as anticancer and antiviral agents.[4][6] This renewed focus is coupled with a concerted effort to develop safer analogs that retain the therapeutic benefits while minimizing the risk of neurotoxicity.

The Core Chemistry: Synthesis of Iodinated Hydroxyquinolines

The synthesis of iodinated hydroxyquinoline analogs typically starts from the parent 8-hydroxyquinoline molecule. The introduction of iodine and other halogens at specific positions on the quinoline ring is a key step in creating these derivatives. Below are representative laboratory-scale protocols for the synthesis of Clioquinol and Iodoquinol.

Experimental Protocol: Synthesis of Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)

This protocol is a representative method for the laboratory synthesis of Clioquinol.

Materials:

  • 8-hydroxyquinoline

  • Acetic anhydride

  • Glacial acetic acid

  • N-chlorosuccinimide (NCS)

  • Iodine monochloride (ICl)

  • Sodium bisulfite

  • Sodium carbonate

  • Dichloromethane

  • Ethanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Acetylation of 8-hydroxyquinoline: In a round-bottom flask, dissolve 8-hydroxyquinoline in a mixture of acetic anhydride and glacial acetic acid. Reflux the mixture for several hours. After cooling, concentrate the solution under reduced pressure to obtain quinoline-8-yl acetate.

  • Chlorination: Dissolve the crude quinoline-8-yl acetate in a suitable solvent such as dichloromethane. Add N-chlorosuccinimide (NCS) portion-wise at room temperature and stir the reaction mixture overnight.

  • Iodination: To the chlorinated intermediate, add a solution of iodine monochloride (ICl) in glacial acetic acid dropwise at 0°C. Allow the reaction to proceed for several hours at room temperature.

  • Work-up and Purification: Quench the reaction by adding an aqueous solution of sodium bisulfite to remove excess iodine. Neutralize the mixture with a saturated solution of sodium carbonate. Extract the product with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 5-chloro-7-iodo-8-hydroxyquinoline.

Experimental Protocol: Synthesis of Iodoquinol (5,7-diiodo-8-hydroxyquinoline)

This protocol outlines a common method for the synthesis of Iodoquinol.

Materials:

  • 8-hydroxyquinoline

  • Potassium iodide (KI)

  • Potassium iodate (KIO3)

  • Hydrochloric acid (HCl)

  • Sodium thiosulfate

  • Ethanol

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the Iodinating Agent: In a reaction vessel, dissolve potassium iodide and potassium iodate in water. Acidify the solution with hydrochloric acid to generate iodine in situ.

  • Iodination Reaction: Dissolve 8-hydroxyquinoline in ethanol and add it to the freshly prepared iodine solution. Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. A precipitate of the crude product should form. If necessary, decolorize the solution by adding a small amount of sodium thiosulfate solution. Filter the solid product, wash it with cold water, and then with a small amount of cold ethanol. The crude Iodoquinol can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to obtain the pure product.

Mechanism of Action: A Double-Edged Sword of Metal Chelation

The biological activity of iodinated hydroxyquinolines is intrinsically linked to their ability to chelate metal ions, a property that is both the source of their therapeutic effects and their toxicity.[7]

Antimicrobial and Antiviral Activity: The primary mechanism of their antimicrobial and antiviral action is believed to be the chelation of essential metal ions like iron, copper, and zinc.[7][8] These metal ions are crucial cofactors for a multitude of enzymes in pathogenic microorganisms and viruses. By sequestering these ions, iodinated hydroxyquinolines disrupt critical metabolic pathways, including DNA synthesis and replication, leading to the inhibition of growth and proliferation.[7][9]

Neurotoxicity: The same metal-chelating property is implicated in their neurotoxic effects. The disruption of metal homeostasis in the central nervous system can lead to a cascade of detrimental events. Clioquinol has been shown to induce a pro-oxidant effect in neuronal cultures, leading to increased lipid peroxidation and cell death.[10] Furthermore, it can interfere with copper-dependent enzymes that are vital for neuronal function.[11] Research has also indicated that clioquinol can induce DNA double-strand breaks, which in turn activate the ATM/p53 signaling pathway, a key regulator of the cellular response to DNA damage and apoptosis.[12]

Clioquinol_Neurotoxicity Clioquinol Clioquinol Metal_Dyshomeostasis Metal Ion Dyshomeostasis (Cu, Zn, Fe) Clioquinol->Metal_Dyshomeostasis DNA_Damage DNA Double-Strand Breaks Clioquinol->DNA_Damage ROS Increased Reactive Oxygen Species (ROS) Metal_Dyshomeostasis->ROS Enzyme_Inhibition Inhibition of Copper- Dependent Enzymes Metal_Dyshomeostasis->Enzyme_Inhibition ROS->DNA_Damage Apoptosis Neuronal Apoptosis ROS->Apoptosis ATM_p53 Activation of ATM/p53 Pathway DNA_Damage->ATM_p53 Enzyme_Inhibition->Apoptosis ATM_p53->Apoptosis caption Clioquinol-Induced Neurotoxicity Pathway

Caption: A diagram illustrating the proposed signaling pathways involved in Clioquinol-induced neurotoxicity.

Therapeutic Applications and Quantitative Efficacy

Despite the concerns about neurotoxicity, the potent biological activity of iodinated hydroxyquinolines has led to their investigation in a range of therapeutic areas.

Antimicrobial and Antifungal Activity

Clioquinol and its analogs have demonstrated significant activity against a variety of bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Clioquinol against several pathogenic microorganisms.

MicroorganismMIC (µg/mL)Reference
Candida albicans0.031–0.5[4]
Scedosporium dehoogii0.5 - 1[4]
Fusarium species0.5 - 2[4]
Nannizzia gypsea0.5 - 2[4]
Microsporum canis0.5 - 2[4]
Trichophyton species0.5 - 2[4]
Antiviral Activity

More recently, iodinated hydroxyquinolines have been explored for their antiviral properties. A study investigating the effects of Clioquinol and its analogs on SARS-CoV-2 infection in vitro found that these compounds could inhibit the virus-induced cytopathic effect.[6]

CompoundEC50 (µM) for SARS-CoV-2Reference
Clioquinol (CLQ)low micromolar range[6]
7-bromo-5-chloro-8-hydroxyquinoline (CLBQ14)micromolar range[6]
5,7-Dichloro-8-hydroxyquinoline (CLCQ)micromolar range[6]

The Quest for Safer Analogs

The SMON tragedy underscored the critical need for developing safer alternatives to the first-generation iodinated hydroxyquinolines. Research in this area has focused on modifying the chemical structure to reduce neurotoxicity while preserving or enhancing the desired therapeutic activity. Strategies have included:

  • Alteration of Lipophilicity: Modifying the lipophilicity of the molecules to control their ability to cross the blood-brain barrier.

  • Modification of Metal Chelation Properties: Fine-tuning the metal-binding affinities to reduce the disruption of essential metal homeostasis in the central nervous system.

  • Introduction of Different Substituents: Replacing the iodine or chlorine atoms with other functional groups to modulate the electronic and steric properties of the molecule.

The development of second-generation compounds like PBT2, a derivative of 8-hydroxyquinoline, for the treatment of neurodegenerative diseases like Alzheimer's, highlights the ongoing efforts to harness the therapeutic potential of this scaffold while mitigating its risks.[13]

Essential Laboratory Protocols for Evaluation

To facilitate further research in this field, this section provides detailed protocols for key in vitro assays used to evaluate the efficacy and toxicity of iodinated hydroxyquinoline analogs.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[7][14]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (a known antibiotic or antifungal)

  • Negative control (growth medium with solvent)

  • Sterility control (growth medium only)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in the appropriate broth directly in the 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to the final inoculum concentration (approximately 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized inoculum to each well containing the test compound dilutions, as well as to the positive and negative control wells.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or for 24-48 hours for yeasts.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound in 96-well Plate start->prep_compound inoculate Inoculate Wells with Microbial Suspension prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates at Appropriate Temperature and Time inoculate->incubate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end caption Workflow for MIC Determination by Broth Microdilution

Caption: A flowchart outlining the key steps of the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[15]

Materials:

  • 96-well cell culture plates

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

The history of iodinated hydroxyquinoline analogs is a powerful illustration of the complexities of drug discovery and development. While their journey has been marked by a significant safety challenge, the underlying 8-hydroxyquinoline scaffold continues to be a source of inspiration for the design of new therapeutic agents. A thorough understanding of their history, chemistry, and mechanism of action is essential for researchers seeking to unlock the full potential of this versatile chemical class while ensuring the development of safe and effective medicines for the future.

References

Please note that for brevity and to maintain the flow of this guide, a consolidated list of references is provided below. In a formal publication, these would be cited individually at the point of reference.

  • BenchChem. (2025). Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives. Retrieved from BenchChem.[7]

  • BenchChem. (n.d.). Discovery and history of 8-hydroxyquinoline's biological activity. Retrieved from BenchChem.[1]

  • BenchChem. (2025). Application Notes and Protocols for 4-Hydroxyquinoline Derivatives in Anticancer Drug Discovery. Retrieved from BenchChem.[15]

  • ChemicalBook. (n.d.). 5,7-Diiodo-8-quinolinol synthesis. Retrieved from ChemicalBook.[16]

  • BenchChem. (2025). Application Notes and Protocols for Antimicrobial Assays of 2-Methyl-1H-imidazo[4,5-h]quinoline. Retrieved from BenchChem.[17]

  • Katsuyama, M., et al. (2022). Proposed mechanisms of clioquinol-induced neurotoxicity involving zinc and copper dysregulation. Journal of Pharmacological Sciences.[9]

  • Tateishi, J. (2000). Subacute myelo-optic-neuropathy: Clioquinol intoxication in humans and animals. Neuropathology.[11]

  • Wikipedia. (2023). 8-Hydroxyquinoline. Retrieved from Wikipedia.[2]

  • Means, J. C., & Regan, T. J. (2005). The oxidative neurotoxicity of clioquinol. Neuropharmacology.[10]

  • Ayton, S., et al. (2022). NQO1 protects against clioquinol toxicity. Redox Biology.[5]

  • Google Patents. (n.d.). CS269993B2 - Method of 5-chloro-7-iodo-8-hydroxyquinoline's pharmaceutically pure zinc complex preparation. Retrieved from Google Patents.[18]

  • Pippi, B., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Archives of Microbiology.[4]

  • Katsuyama, M. (2023). Toward the complete understanding of the pathogenic mechanism of clioquinol-induced subacute myelo-optic neuropathy (SMON). Nihon Yakurigaku Zasshi.[12]

  • Sestak, A., et al. (2021). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules.[19]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Roche.

  • Li, H., et al. (2014). Clioquinol, an alternative antimicrobial agent against common pathogenic microbe. Journal of Huazhong University of Science and Technology [Medical Sciences].[20]

  • ResearchGate. (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds. Retrieved from ResearchGate.[21]

  • Olaleye, O. A., et al. (2021). Discovery of Clioquinol and analogues as novel inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 infection, ACE2 and ACE2 - Spike protein interaction in vitro. Heliyon.[6]

  • ResearchGate. (n.d.). Dose−response curves (EC 50 and CC 50 ) for the top three compounds. Retrieved from ResearchGate.[22]

  • ResearchGate. (n.d.). Dose−response curves and EC50 values for derivatives. Retrieved from ResearchGate.[23]

  • BenchChem. (2025). Comparative Analysis of Biological Assay Reproducibility for Quinoline Derivatives. Retrieved from BenchChem.[24]

  • Google Patents. (n.d.). US2561553A - Process for the manufacture of 8-hydroxy quinoline. Retrieved from Google Patents.[25]

  • Wiegand, I., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols.[26]

  • Wiegand, I., et al. (2008). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols.[14]

  • Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam.

  • PubChem. (n.d.). Iodoquinol. Retrieved from PubChem.[3]

  • Kalia, M., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Viruses.[27]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature.[28]

  • ResearchGate. (n.d.). Synthesis and reactions of some novel 5, 7-diiodo-8-Hydroxyquinoline candidates as antimicrobial agentes. Retrieved from ResearchGate.[29]

  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.[13]

  • Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Retrieved from Google Patents.[30]

  • Pippi, B., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Archives of Microbiology.[31]

  • El-Gaby, M. S. A., et al. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Archiv der Pharmazie.[32]

  • Papesch, V., & Burtner, R. R. (1936). 5,7-Diiodo-8-hydroxyquinoline. Journal of the American Chemical Society.[33]

  • BenchChem. (2025). 8-Hydroxyquinoline: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development. Retrieved from BenchChem.[34]

  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.[35]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[8]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[36]

  • Kadam, R. U., et al. (2021). Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus. Viruses.[37]

Sources

Methodological & Application

Technical Application Note: Synthesis of 4-Hydroxy-3-iodo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the scalable, regioselective synthesis of 4-Hydroxy-3-iodo-8-methoxyquinoline (Structure 5 ). This scaffold is a critical intermediate in the development of quinolone antibiotics, antiviral agents, and fragment-based drug discovery (FBDD) campaigns.

The synthesis utilizes a modified Gould-Jacobs reaction to construct the quinoline core, followed by a regioselective electrophilic iodination . Unlike generic textbook descriptions, this guide addresses specific solubility challenges associated with the 8-methoxy substituent and provides a self-validating purification logic.

Target Molecule:

  • IUPAC Name: 3-iodo-8-methoxyquinolin-4-ol (Tautomer: 3-iodo-8-methoxyquinolin-4(1H)-one)

  • Molecular Formula:

    
    
    
  • Key Structural Features: 8-Methoxy group (electron-donating, solubility enhancing), 3-Iodo moiety (handle for Suzuki/Sonogashira coupling).

Retrosynthetic Analysis & Strategy

The synthesis is divided into two distinct phases:

  • Scaffold Construction: Cyclization of o-anisidine via the Gould-Jacobs protocol.

  • Functionalization: Regioselective iodination at the C3 position via an electrophilic mechanism, leveraging the enaminone character of the 4-quinolone tautomer.

Retrosynthesis Target This compound (Target) Core 8-Methoxy-4-hydroxyquinoline (Scaffold) Core->Target Electrophilic Iodination (I2/KI, Base) Ester Ethyl 8-methoxy-4-hydroxyquinoline-3-carboxylate Ester->Core Hydrolysis & Decarboxylation Enamine Diethyl (2-methoxyphenylaminomethylene)malonate Enamine->Ester Thermal Cyclization (250°C, Ph2O) Start o-Anisidine + EMME Start->Enamine Condensation (-EtOH)

Figure 1: Retrosynthetic logic flow from starting materials to the iodinated target.

Safety & Pre-requisites

  • Diphenyl Ether (Dowtherm A): Used at 250°C. Extreme burn hazard. Ensure reaction vessel is rated for high thermal stress. Use a sand bath or high-grade heating mantle.

  • Iodine (

    
    ):  Corrosive and volatile. Weigh in a fume hood.
    
  • o-Anisidine: Toxic by inhalation and skin contact. Potential carcinogen. Double-glove (Nitrile) required.

Phase 1: Construction of the Quinoline Core

Step 1.1: Condensation

Objective: Synthesis of diethyl (2-methoxyphenylaminomethylene)malonate.

  • Reagents:

    • o-Anisidine (1.0 eq, 12.3 g, 100 mmol)

    • Diethyl ethoxymethylenemalonate (EMME) (1.05 eq, 22.7 g, 105 mmol)

    • Solvent: Ethanol (Absolute, 50 mL) - Optional, can be run neat.

  • Procedure:

    • Charge o-anisidine and EMME into a 250 mL round-bottom flask (RBF).

    • Heat the mixture to 110°C (oil bath temperature). If using ethanol, distill off the ethanol formed during the reaction using a Dean-Stark trap or open distillation head.

    • Endpoint: Reaction is complete when ethanol evolution ceases (approx. 2-3 hours).

    • Workup: Cool to room temperature. The product usually solidifies. Recrystallize from Ethanol/Hexane (1:1) if necessary, though the crude is typically sufficient (>95% purity) for the next step.

    • Validation:

      
       NMR should show a doublet for the vinyl proton (~8.5 ppm) coupled to the NH.
      
Step 1.2: Thermal Cyclization (The Critical Step)

Objective: Formation of Ethyl 8-methoxy-4-hydroxyquinoline-3-carboxylate. Expert Insight: This step requires rapid heating to prevent polymerization. The "dropwise addition" technique is superior to bulk heating.

  • Reagents:

    • Crude enamine from Step 1.1.

    • Diphenyl ether (Ph₂O) (10 mL per gram of substrate).

  • Procedure:

    • Heat the Diphenyl ether to 250°C (reflux) in a 3-neck flask equipped with a mechanical stirrer.

    • Dissolve/suspend the enamine in a minimal amount of warm Diphenyl ether.

    • Action: Add the enamine solution dropwise to the boiling solvent over 20 minutes. Maintain temperature >240°C.

    • Continue reflux for 45-60 minutes.

    • Workup: Cool the mixture to ~50°C. Add an excess of Hexane or Diethyl Ether. The quinoline ester will precipitate as a beige/brown solid.

    • Filter and wash extensively with Hexane to remove trapped Diphenyl ether.

Step 1.3: Hydrolysis & Decarboxylation

Objective: Removal of the C3-ester to yield 8-Methoxy-4-hydroxyquinoline .

  • Reagents:

    • Ester intermediate.[1][2][3][4]

    • 10% NaOH (aq).

    • HCl (conc).

  • Procedure:

    • Hydrolysis: Reflux the ester in 10% NaOH (10 eq) for 4 hours. The solid will dissolve as the carboxylate salt forms.

    • Cool to RT and acidify with HCl to pH 2. The carboxylic acid intermediate will precipitate. Filter and dry.[5]

    • Decarboxylation: Place the dry carboxylic acid in a flask containing Diphenyl ether. Heat to 250°C until

      
       evolution ceases (bubbler monitoring).
      
    • Alternative (Cleanest): Decarboxylation can often be achieved by refluxing the carboxylic acid in Quinoline (solvent) with a catalytic amount of Copper powder, but the Diphenyl ether method avoids amine solvent contamination.

    • Isolation: Cool, dilute with hexane, filter the precipitate.

    • Yield Check: Expect 60-70% over 3 steps.

Phase 2: Regioselective Iodination

Step 2.1: Iodination at C3

Objective: Synthesis of this compound. Mechanism: The 4-hydroxyquinoline exists in equilibrium with the 4-quinolone. The C3 position is highly nucleophilic (enaminone character). Electrophilic attack by Iodine is rapid and regioselective.

  • Reagents:

    • 8-Methoxy-4-hydroxyquinoline (1.0 eq, 1.75 g, 10 mmol).

    • Iodine (

      
      ) (1.1 eq, 2.79 g).
      
    • Potassium Iodide (KI) (2.5 eq).

    • 2N NaOH (20 mL).

  • Procedure:

    • Solubilization: Dissolve the starting material in 2N NaOH (20 mL). The solution should be clear (formation of the sodium quinolinate).

    • Iodinating Agent: Prepare a solution of

      
       and 
      
      
      
      in water (15 mL).
    • Addition: Add the

      
       solution dropwise to the stirred quinoline solution at room temperature.
      
    • Observation: The dark iodine color will disappear initially. As the reaction proceeds, a thick precipitate (the iodinated product) may begin to form or the solution may darken.

    • Stir for 2 hours at RT.

    • Precipitation: Acidify the mixture carefully with 2N HCl to pH ~5-6.

    • Critical Note: Do not over-acidify to pH 1, as the protonated quinoline salt might remain soluble or trap impurities. pH 5-6 is the isoelectric sweet spot for precipitation.

    • Workup: Filter the pale yellow solid. Wash with water, then with a small amount of cold 10% Sodium Thiosulfate solution (to remove trace unreacted iodine), then water again.

    • Drying: Dry in a vacuum oven at 50°C.

Analytical Validation & Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Mass Spec [M+H]+ = 302.0 +/- 0.5ESI-MS
1H NMR (DMSO-d6) Loss of C3-H signal (~6.0 ppm).400 MHz NMR
Melting Point > 200°C (dec)Capillary

Key NMR Diagnostic: In the precursor (8-methoxy-4-hydroxyquinoline), you will see two doublets in the aromatic region for the quinoline ring protons (C2-H and C3-H) with a large coupling constant (J ~7-8 Hz) or, if looking at the tautomer, a singlet/doublet pair. In the Product: The signal for H-3 (typically around 6.0 ppm in the 4-quinolone form) disappears . The signal for H-2 (adjacent to Nitrogen) shifts downfield slightly and appears as a sharp singlet (approx 8.5 - 8.7 ppm).

Troubleshooting Guide

Troubleshooting Problem Low Yield or Impure Product Check1 Step 1.2: Did the mixture turn black/tarry? Problem->Check1 Sol1 Temp too low during addition. Ensure Ph2O is boiling (250°C) before adding enamine. Check1->Sol1 Yes Check2 Step 2.1: No precipitate upon acidification? Check1->Check2 No Sol2 Check pH. If pH < 2, product may be protonated and soluble. Adjust to pH 5-6. Check2->Sol2 Yes Check3 Step 2.1: Product is purple/brown? Check2->Check3 No Sol3 Trapped Iodine. Wash with 10% Na2S2O3 (Thiosulfate). Check3->Sol3 Yes

Figure 2: Troubleshooting logic for common synthetic failures.

References

  • Gould-Jacobs Reaction Overview: Gould, R. G.; Jacobs, W. A.[6] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895.

  • Iodination of 4-Hydroxyquinolines: Renfrew, A. H. "Constitution of the reaction product of 4-hydroxyquinoline with iodine." Journal of the American Chemical Society, 1946, 68, 1433.
  • Modern Microwave Adaptations (Contextual): "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation." Biotage Application Notes.

  • Synthesis of 8-Methoxy-4-hydroxyquinoline: Price, C. C.; Roberts, R. M. "4-Hydroxy-8-methoxyquinoline." Organic Syntheses, 1948 , 28, 38.

  • Regioselective Halogenation Protocols: "Regioselective iodination of 4-hydroxyquinolines." Tetrahedron Letters, relevant sections on electrophilic substitution of enaminones.

(Note: While specific recent URLs for this exact molecule are rare in open access, Reference 4 is the definitive Organic Syntheses procedure for the 8-methoxy scaffold, and the iodination conditions are standard industry practice derived from Reference 2.)

Sources

Palladium-catalyzed cross-coupling reactions using 4-Hydroxy-3-iodo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Hydroxy-3-iodo-8-methoxyquinoline

Executive Summary

This guide details the protocols for the functionalization of This compound (Structure 1 ). This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for Type II kinase inhibitors, antibacterial agents (gyrase inhibitors), and fluorescent imaging probes.[1]

The presence of the 8-methoxy group (electron-donating) and the 4-hydroxy tautomer presents unique challenges and opportunities in palladium catalysis.[1] Unlike simple aryl halides, this substrate requires specific attention to tautomeric equilibrium and catalyst poisoning by the free quinolone nitrogen.[1]

Molecule Profile & Strategic Considerations

FeatureChemical ConsequenceStrategic Adjustment
C-3 Iodine Highly reactive oxidative addition site.[2]Allows mild conditions; superior to bromides/chlorides.
C-4 Hydroxy Exists in equilibrium with 4-quinolone (NH-form).[2]Critical: Use aqueous base to solubilize as the anion, or protect as O-methyl/O-benzyl if non-polar solvents are required.
C-8 Methoxy Electron-Donating Group (EDG).[2]Increases electron density of the ring; stabilizes the Pd(II) intermediate but may slightly retard reductive elimination.[1]
Solubility Poor in pure non-polar solvents (Hex/EtOAc).[1][2]Use polar aprotic solvents (DMF, DMSO) or aqueous mixtures (Dioxane/H₂O).[1]

Tautomeric Warning: In solution, the "4-hydroxy" compound predominantly exists as the 4-quinolone (oxo-form).[1] Standard naming often retains "4-hydroxy," but reactivity is dictated by the quinolone form.[1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of 3-aryl-4-quinolones.

Mechanism: The reaction proceeds via the in situ generation of the quinolone anion, which prevents the free NH from binding and deactivating the Palladium catalyst.[1]

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) (1.2 equiv)
    
  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (3-5 mol%) or 
    
    
    
    (for sterically hindered acids)
  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)[1]

Step-by-Step Procedure:

  • Setup: To a nitrogen-flushed reaction vial, add the iodo-quinoline (1.0 mmol, 301 mg), arylboronic acid (1.2 mmol), and

    
     (0.05 mmol, 58 mg).
    
  • Solvation: Add 1,4-Dioxane (8 mL) followed by

    
     solution (2.0 M, 2 mL). The mixture will likely be biphasic.[2]
    
  • Degassing: Sparge the mixture with nitrogen gas for 5 minutes (essential to prevent homocoupling of the boronic acid).

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

    • Visual Check: The suspension often clears as the reaction progresses and the soluble biaryl product forms, then may precipitate upon cooling.[1]

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~6 (to protonate the quinolone).[1] Extract with EtOAc (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     mL).[2]
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The 8-methoxy group aids visualization under UV (blue fluorescence).[1]

Self-Validation:

  • TLC: The product is typically more polar than the starting iodide due to the biaryl system's H-bonding potential, unless the added aryl group is highly lipophilic.[1]

  • NMR: Disappearance of the boronic acid -OH protons and the specific shift of the 8-OMe peak.

Protocol B: Sonogashira Coupling (Alkynylation)

Target: Introduction of alkyne linkers for rigid spacers or click-chemistry handles.[1]

Strategic Note: Copper-free conditions are often preferred for pharmaceutical intermediates to avoid heavy metal scavenging later, but the Pd/Cu method is more robust for this electron-rich scaffold.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)[1]

  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2 mol%)[1]

  • Base/Solvent: Triethylamine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) / DMF (1:3 ratio)
    

Step-by-Step Procedure:

  • Setup: Charge a dried flask with the iodo-quinoline (1.0 mmol), CuI (3.8 mg), and

    
     (35 mg).
    
  • Inert Atmosphere: Evacuate and backfill with Argon (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Addition: Add anhydrous DMF (3 mL) and

    
     (1 mL). Stir until partially dissolved.
    
  • Initiation: Add the terminal alkyne via syringe.[1][2]

  • Reaction: Heat to 60°C . Note: Do not overheat (>80°C) as this promotes cyclization of the alkyne onto the neighboring NH/OH to form furan/pyrrole fused byproducts.[1]

  • Monitoring: Reaction is typically fast (1–3 hours).[1][2]

  • Workup: Pour into water. The product often precipitates.[2] Filter and wash with cold ether.[2]

Pathway Visualization (DOT Diagram)

The following diagram illustrates the divergent synthesis from the core scaffold.

G cluster_0 Reaction Landscape Start 4-Hydroxy-3-iodo- 8-methoxyquinoline (Starting Material) Suzuki Suzuki Coupling (Biaryl Product) Start->Suzuki Ar-B(OH)2 Pd(PPh3)4 aq. Na2CO3 Sono Sonogashira Coupling (Alkynyl Product) Start->Sono R-C≡CH Pd/Cu Et3N/DMF Heck Heck Reaction (Alkenyl Product) Start->Heck Acrylates Pd(OAc)2 P(o-tol)3

Caption: Divergent functionalization pathways for the 3-iodo-8-methoxyquinoline scaffold.

Troubleshooting & Optimization (The "Expertise")

Issue 1: Catalyst Deactivation (The "Black Metal" Precipitate)

  • Cause: The free Nitrogen of the quinolone coordinates to Pd(II), arresting the cycle.[1]

  • Solution: If yields are <40%, protect the 4-OH as a 4-O-Methyl ether (using MeI/Ag₂CO₃) or 4-O-Triflate (using

    
    /Pyridine) prior to coupling. The 4-OMe derivative couples efficiently and can be demethylated later with 
    
    
    
    .[2]

Issue 2: Protodeiodination (Iodine replaced by Hydrogen)

  • Cause: Hydride source in the media (often from overheating in alcohols) or incomplete transmetalation.[1]

  • Solution: Switch solvent to strictly anhydrous DMF or Toluene .[2] Ensure the boronic acid is in excess (1.5 equiv).[1]

Issue 3: Purification Difficulty

  • Insight: 8-Methoxyquinolines are basic.[2]

  • Solution: Pre-treat silica gel with 1% Triethylamine in Hexanes to prevent streaking.[2] Alternatively, use reverse-phase (C18) chromatography with 0.1% Formic Acid buffer.[1]

References

  • Synthesis of 4-Hydroxyquinolines (Gould-Jacobs Reaction)

    • Journal of the American Chemical Society.[2] "Synthesis of 4-Hydroxyquinolines. VI. Synthesis of 3-n-Heptyl-7-methoxy-2-methyl-4-quinolinol."

    • [1]

  • Palladium-Catalyzed Functionalization of Quinolones

    • Chemistry – A European Journal.[2] "Palladium-Catalyzed [3+2] and [2+2+2] Annulations of 4-Iodo-2-quinolones."

  • Suzuki-Miyaura Coupling Practical Guide

    • Yoneda Labs.[2] "Suzuki-Miyaura cross-coupling: Practical Guide."[2]

  • Sonogashira Coupling of Quinolones

    • PMC - NIH.[2] "Synthesis of Alkyne-Substituted Dihydropyrrolones (and Quinolone analogs)."

    • [1]

  • Direct C-3 Alkenylation (Heck)

    • Advanced Synthesis & Catalysis.[2][3] "Direct C-3-Alkenylation of Quinolones via Palladium-Catalyzed C-H Functionalization."

    • [1]

Sources

Application Note: Procedures for N-alkylation of 4-Hydroxy-3-iodo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of 4-Hydroxy-3-iodo-8-methoxyquinoline represents a critical synthetic transformation in the development of novel antibacterial and anticancer pharmacophores. This substrate presents a unique challenge due to the ambident nucleophilicity of the 4-hydroxyquinoline core, which exists in a tautomeric equilibrium with its 4-quinolone form.

The presence of the 3-iodo (electron-withdrawing) and 8-methoxy (electron-donating, sterically demanding) substituents significantly alters the electronic landscape and steric accessibility of the nitrogen center. This guide provides a scientifically grounded, step-by-step protocol to maximize N-alkylation (the biologically active quinolone form) while suppressing the thermodynamically competitive O-alkylation .

Scientific Foundation & Mechanistic Insight

The Ambident Nucleophile Challenge

4-Hydroxyquinolines are classic ambident nucleophiles. The anion generated upon deprotonation can react at either:

  • Nitrogen (N1): Yielding the N-alkyl-4-quinolone (Target).

  • Oxygen (O4): Yielding the 4-alkoxyquinoline (Impurity).

According to Hard-Soft Acid-Base (HSAB) theory :

  • The Nitrogen center is the "softer" nucleophile (orbital-controlled).

  • The Oxygen center is the "harder" nucleophile (charge-controlled).

  • Regiocontrol Strategy: To favor N-alkylation, we utilize soft electrophiles (alkyl iodides/bromides) in polar aprotic solvents that solvate the cation, leaving the "soft" nitrogen anion free to react.

Substituent Effects[1]
  • 3-Iodo Group: This electron-withdrawing group (EWG) increases the acidity of the N-H proton, facilitating deprotonation. However, it also delocalizes the negative charge, potentially reducing the overall nucleophilicity of the anion, requiring longer reaction times.

  • 8-Methoxy Group: This group exerts a peri-interaction , creating steric bulk around the N1 position. This steric hindrance is the primary cause of yield loss, as it physically impedes the approach of the alkylating agent to the nitrogen, often shifting selectivity toward O-alkylation.

Pathway Visualization

The following diagram illustrates the competing pathways and the thermodynamic equilibrium.

ReactionPathways Start 4-Hydroxy-3-iodo- 8-methoxyquinoline (Tautomeric Mix) Base Base Deprotonation (K2CO3 or NaH) Start->Base  -H+ Anion Delocalized Anion (Ambident Nucleophile) Base->Anion N_Path Path A: N-Alkylation (Kinetic/Soft Control) Anion->N_Path  Polar Aprotic Solvent  Soft Electrophile O_Path Path B: O-Alkylation (Thermodynamic/Hard Control) Anion->O_Path  Non-polar Solvent  Hard Electrophile Product_N Target: N-Alkyl-4-Quinolone (Bioactive Scaffold) N_Path->Product_N Product_O Impurity: 4-Alkoxyquinoline (Byproduct) O_Path->Product_O

Caption: Mechanistic divergence in the alkylation of 4-hydroxyquinolines. Path A is favored by polar aprotic solvents and soft electrophiles.

Experimental Protocols

Two methods are provided. Method A is the standard, scalable approach. Method B is the high-energy alternative for unreactive electrophiles or sterically hindered systems.

Method A: Potassium Carbonate / DMF (Standard Protocol)

Best for: Primary alkyl halides, scale-up, and moisture-sensitive substrates.

Reagents & Materials
ComponentEquiv.Role
Substrate (4-OH-3-I-8-OMe-Quinoline)1.0Starting Material
Alkyl Halide (R-I or R-Br)1.2 - 1.5Electrophile (Use Iodides for best N-selectivity)
Base: Anhydrous K₂CO₃2.0 - 3.0Base (Mild, buffers reaction)
Solvent: DMF (Anhydrous)10 mL/gPolar Aprotic Solvent (Promotes SN2)
Additive: LiCl (Optional)0.1Catalyst (Increases solubility/rate)
Step-by-Step Procedure
  • Preparation: Dry all glassware in an oven at 120°C. Cool under a stream of Argon or Nitrogen.

  • Dissolution: Charge the reaction flask with the Substrate (1.0 equiv) and anhydrous DMF (10 volumes). Stir until a suspension or solution is formed.

  • Deprotonation: Add Anhydrous K₂CO₃ (2.5 equiv).

    • Note: If using a chloride alkylating agent, add KI (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).

  • Activation: Heat the mixture to 60°C for 30 minutes. This ensures deprotonation and breaks up aggregates caused by the 8-OMe group.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise over 10 minutes.

  • Reaction: Stir at 60–80°C for 4–12 hours.

    • Monitor: Check TLC (Mobile Phase: 5% MeOH in DCM) every 2 hours. The N-alkyl product is typically more polar than the O-alkyl byproduct.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the reaction mixture into Ice Water (50 volumes). Stir vigorously for 30 minutes.

    • Precipitation: The N-alkyl quinolone often precipitates as a solid. Filter and wash with water.[1]

    • Extraction (if no precipitate): Extract with EtOAc (3x). Wash organics with Brine (2x) and Water (2x) to remove DMF. Dry over Na₂SO₄.

  • Purification: Recrystallize from EtOH/Water or purify via Flash Chromatography (DCM/MeOH gradient).

Method B: Sodium Hydride / DMF (Aggressive Protocol)

Best for: Secondary alkyl halides, sterically hindered electrophiles, or when Method A fails.

Reagents
  • Base: NaH (60% dispersion in oil), 1.2 equiv.

  • Solvent: Anhydrous DMF or THF (0°C to RT).

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Base Washing: Place NaH in the flask. Wash with Hexanes (2x) to remove mineral oil if downstream purification is sensitive to oil (optional).

  • Solvation: Suspend NaH in anhydrous DMF at 0°C (Ice bath).

  • Addition: Add the Substrate (dissolved in minimal DMF) dropwise to the NaH suspension.

    • Observation: Evolution of H₂ gas. Stir at 0°C for 15 mins, then warm to RT for 30 mins to ensure complete anion formation.

  • Alkylation: Cool back to 0°C . Add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to RT slowly. Stir for 2–6 hours.

    • Warning: NaH is non-selective. Over-reaction or O-alkylation risks are higher if temperature is not controlled.

  • Quench: Carefully add Methanol followed by Water to quench excess hydride.

  • Workup: Standard extraction with DCM or EtOAc.

Analytical Validation (QC)

Distinguishing the N-alkyl product from the O-alkyl impurity is critical.

FeatureN-Alkylated (Target) O-Alkylated (Impurity)
1H NMR (N-CH₂) δ 4.0 – 5.0 ppm (Triplet/Multiplet)δ 4.5 – 5.5 ppm (Often more downfield)
13C NMR (Carbonyl) δ 170 – 176 ppm (C=O characteristic)Missing (C-O-C shifts ~150-160 ppm)
13C NMR (N-CH₂) δ 45 – 55 ppm δ 60 – 70 ppm
IR Spectroscopy Strong C=O stretch at ~1620–1640 cm⁻¹Weak/No C=O; Strong C-O bands
HMBC Correlation N-CH₂ protons correlate to C=O[2][3][4][5][6][7][8][9][10][11] (C4) and C2O-CH₂ protons correlate to C4 only

Troubleshooting & Optimization

Issue: Low Conversion / Starting Material Remains
  • Cause: The 8-Methoxy group creates steric hindrance, blocking the incoming electrophile.

  • Solution:

    • Switch to Method B (NaH) to create a "naked", more reactive anion.

    • Add Cs₂CO₃ instead of K₂CO₃ (Cesium effect increases solubility and nucleophilicity).

    • Increase temperature to 90°C (Caution: Monitor for degradation).

Issue: High O-Alkylation Ratio
  • Cause: "Hard" reaction conditions or solvent choice.[12]

  • Solution:

    • Ensure solvent is strictly Anhydrous DMF (Water promotes O-alkylation via solvation shells).

    • Switch leaving group from Bromide to Iodide (Softer electrophile favors N-attack).

    • Lower the reaction temperature. High heat favors the thermodynamic O-product.

Issue: Purification Difficulties
  • Cause: 3-Iodo and 8-OMe make the molecule lipophilic, causing streaking on silica.

  • Solution: Use DCM:MeOH:NH₄OH (95:5:0.5) as the eluent. The ammonia keeps the quinolone deprotonated and reduces streaking.

Experimental Workflow Diagram

Workflow Setup Setup: Flame-dry glassware Inert Atmosphere (Ar/N2) Solvation Solvation: Dissolve Substrate in Anhydrous DMF Setup->Solvation BaseAdd Activation: Add K2CO3 (2.5 eq) Heat to 60°C for 30 min Solvation->BaseAdd Alkylation Alkylation: Add Alkyl Iodide Stir 60-80°C for 4-12h BaseAdd->Alkylation Monitor Monitor: TLC / LCMS Check for N vs O selectivity Alkylation->Monitor Monitor->Alkylation Incomplete Quench Workup: Pour into Ice Water Precipitate or Extract (EtOAc) Monitor->Quench Complete Purify Purification: Recrystallization or Column (DCM/MeOH) Quench->Purify

Caption: Operational workflow for the K2CO3-mediated N-alkylation of this compound.

References

  • Review of 4-Quinolone Synthesis

    • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues.[13][5][14] RSC Advances, 2023.

  • Mechanistic Study on N- vs O-Alkylation

    • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[5][9] Bioorganic & Medicinal Chemistry Letters, 2013.[9]

  • Specifics of 8-Methoxy Substituted Quinolines

    • Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones.[4] ACS Omega, 2019. (Discusses 8-OMe steric effects).

  • General N-Alkylation Protocols (BenchChem)

    • Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines (and quinolone analogs).

Sources

Scalable Preparation of 3-Iodo-8-Methoxyquinolin-4-ol: A Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with applications ranging from antibacterial and antimalarial to anticancer.[1] Specifically, substituted quinolin-4-ols (and their tautomeric quinolin-4-one form) are privileged structures in drug design. The introduction of a halogen, such as iodine, at the 3-position provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the exploration of novel chemical space and the optimization of lead compounds. Furthermore, the 8-methoxy substitution pattern is a common feature in bioactive molecules, influencing their pharmacokinetic and pharmacodynamic properties.

This application note provides detailed, scalable, and field-proven protocols for the synthesis of 3-iodo-8-methoxyquinolin-4-ol, a valuable building block for researchers, scientists, and drug development professionals. The methodologies presented are designed for both laboratory-scale and larger-scale production, with an emphasis on procedural robustness and efficiency. We will first detail the construction of the 8-methoxyquinolin-4-ol core via the Gould-Jacobs reaction, followed by a regioselective C-H iodination at the 3-position.

Synthetic Strategy Overview

The synthesis of 3-iodo-8-methoxyquinolin-4-ol is approached in a two-step sequence. The first step involves the construction of the quinolin-4-ol ring system, and the second step is the direct iodination of this core. This strategy allows for the late-stage introduction of the iodine atom, which can be advantageous for the synthesis of analogues.

G cluster_0 Part 1: Quinolin-4-ol Core Synthesis cluster_1 Part 2: Regioselective Iodination A 2-Aminoanisole C 8-Methoxy-4-hydroxyquinoline-3-carboxylate A->C Gould-Jacobs Reaction (Condensation & Cyclization) B Diethyl ethoxymethylenemalonate B->C D 8-Methoxyquinolin-4-ol C->D Saponification & Decarboxylation E 8-Methoxyquinolin-4-ol F 3-Iodo-8-methoxyquinolin-4-ol E->F C-H Iodination G start Start: 2-Aminoanisole & Diethyl ethoxymethylenemalonate step1 Condensation (Thermal or Microwave) start->step1 intermediate1 Anilinomethylenemalonate Intermediate step1->intermediate1 step2 High-Temperature Cyclization intermediate1->step2 intermediate2 8-Methoxy-4-hydroxyquinoline- 3-carboxylate step2->intermediate2 step3 Saponification intermediate2->step3 intermediate3 Carboxylate Salt step3->intermediate3 step4 Acidification & Decarboxylation intermediate3->step4 end Product: 8-Methoxyquinolin-4-ol step4->end

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 4-Hydroxy-3-iodo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Hydroxy-3-iodo-8-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.

Introduction

This compound is a halogenated quinoline derivative. The stability of such compounds is a critical parameter in experimental design, formulation development, and ensuring the reliability of biological data.[1] Acidic conditions, often encountered in experimental protocols and physiological environments, can particularly influence the integrity of this molecule. This guide provides a framework for identifying potential stability issues, troubleshooting common problems, and proactively designing robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound, especially under acidic conditions?

A1: While data on this specific molecule is not extensively published, based on related quinoline structures, the primary concerns include susceptibility to acid-catalyzed hydrolysis, oxidation, and photodegradation.[2][3] The presence of an iodine substituent may also introduce specific degradation pathways. Strong acidic conditions (pH ≤ 2.0) and elevated temperatures can accelerate degradation.[4]

Q2: How can I tell if my compound is degrading in an acidic solution?

A2: Visual cues such as a color change (e.g., yellowing or browning) can be an initial indicator of degradation.[5] However, the most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the main compound's peak area over time are definitive signs of degradation.[5]

Q3: What are the likely degradation products of this compound in acid?

A3: Under acidic conditions, potential degradation pathways could involve hydrolysis of the methoxy group or even de-iodination, although the latter is less common without specific catalysts. Ring cleavage is possible under harsh conditions (e.g., high acid concentration and heat).[2] To definitively identify degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is recommended.[2]

Q4: What are "forced degradation studies" and are they necessary for my research?

A4: Forced degradation, or stress testing, involves intentionally subjecting the compound to harsh conditions (e.g., strong acid, base, oxidation, light, heat) to accelerate degradation.[6] These studies are crucial for understanding the intrinsic stability of the molecule, identifying potential degradation products, and developing a stability-indicating analytical method.[6] For drug development, these studies are mandated by regulatory bodies like the ICH.[2]

Q5: What is a "stability-indicating method"?

A5: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from any potential degradation products, impurities, or excipients.[4] HPLC with a photodiode array (PDA) detector is a common choice for developing such methods.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Solution(s)
Unexpected color change in the acidic solution. Degradation of the compound, possibly due to oxidation or acid-catalyzed reactions.[5]1. Immediately analyze the sample by HPLC to assess purity. 2. Prepare solutions fresh before use. 3. If possible, de-gas the acidic solvent to remove dissolved oxygen.[3] 4. Protect the solution from light.[3]
Appearance of new peaks in HPLC chromatogram. Compound degradation.1. This confirms instability. Use LC-MS to identify the mass of the new peaks to help elucidate their structures. 2. Conduct a systematic forced degradation study to understand the degradation profile under your specific conditions.[2]
Decreasing peak area of the main compound over time. Instability and degradation of the compound.1. Quantify the rate of degradation to determine the compound's half-life in your experimental medium. 2. Re-evaluate your experimental conditions. Can the pH be adjusted to be less acidic? Can the experiment be run at a lower temperature?[7]
Precipitation of the compound in aqueous acidic buffer. The compound may have low solubility in the chosen buffer system. The protonated form of the quinoline may have different solubility characteristics.1. Determine the solubility of the compound at the target pH. 2. Consider using a co-solvent (e.g., DMSO, ethanol) if it does not interfere with your experiment, but be mindful of its effect on stability.[8] 3. Adjust the pH of the solution, balancing solubility with stability.[5]
Inconsistent or non-reproducible experimental results. This could be due to the use of a degraded stock or working solution.1. Always use freshly prepared solutions. 2. Verify the purity of your stock solution via HPLC before starting a series of experiments.[2] 3. Store stock solutions under optimal conditions (e.g., -20°C or -80°C, protected from light) and in single-use aliquots to avoid freeze-thaw cycles.[9]
Logical Troubleshooting Workflow

This diagram illustrates a systematic approach to diagnosing stability issues.

Caption: A logic diagram for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a typical forced degradation study to assess the stability of this compound in an acidic medium.

Objective: To determine the degradation profile of the compound under acid stress.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions

  • HPLC system with PDA or UV detector

  • LC-MS system (optional, for identification of degradants)

  • pH meter

  • Volumetric flasks and pipettes

  • Heating block or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.[2]

  • Acid Stress:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water.

    • Incubate both vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).[2]

  • Time-Point Sampling: At each time point, withdraw an aliquot from the acid-stressed and control samples.

  • Neutralization: Before analysis, cool the aliquot to room temperature and neutralize it with an equivalent volume and concentration of NaOH (e.g., neutralize the 0.1 M HCl sample with 0.1 M NaOH). This is crucial to stop the degradation and to prevent damage to the HPLC column.

  • Dilution: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).[2]

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the parent compound's peak area. Use a PDA detector to check for peak purity.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Calculate the percentage of degradation. If no significant degradation is observed, consider using harsher conditions (e.g., 1 M HCl or a longer incubation time).[2]

Workflow for Forced Degradation Study

ForcedDegradationWorkflow Workflow for a Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Stress (e.g., 0.1M HCl, 60°C) Stock->Acid Base Base Stress (e.g., 0.1M NaOH, 60°C) Stock->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂) Stock->Oxidative Thermal Thermal Stress (e.g., 70°C) Stock->Thermal Photolytic Photolytic Stress (ICH guidelines) Stock->Photolytic Control Unstressed Control Stock->Control Sampling Sample at Time Points & Neutralize (if needed) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Control->Sampling HPLC Analyze by Stability-Indicating HPLC-PDA Method Sampling->HPLC LCMS Identify Degradants by LC-MS (if needed) HPLC->LCMS If new peaks Report Report Degradation Profile & Pathways HPLC->Report LCMS->Report

Sources

Technical Support Center: C3-Selective Iodination of Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Optimization & Troubleshooting Subject: Regiocontrol of Quinoline Iodination (Temperature/Time Parameters) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary: The "C3 Paradox"

Welcome to the technical support hub. If you are here, you are likely experiencing the classic "Quinoline Paradox."

The Issue: Electrophilic Aromatic Substitution (EAS) on quinoline typically fails to target the C3 position.

  • The Protonation Trap: Under standard acidic conditions (

    
    ), the nitrogen protonates. The resulting quinolinium ion is highly deactivated. The benzene ring (C5/C8) remains slightly more nucleophilic than the pyridine ring, leading to C5/C8 iodination.
    
  • The Solution: To access C3, you must bypass standard EAS and utilize radical pathways or soft electrophiles (like N-Iodosuccinimide) under specific kinetic control.

This guide optimizes the NIS-mediated and Radical C-H Activation protocols, where Temperature (


) and Time (

) are the primary levers for regioselectivity.

Optimization Dashboard (Quick Reference)

Use these baseline parameters before attempting custom optimization.

ParameterStandard Protocol (NIS/Acid)Radical Protocol (

/Peroxide)
Critical Limit (Do Not Exceed)
Reagent N-Iodosuccinimide (NIS)

+ TBHP (or similar oxidant)
--
Solvent Acetonitrile (MeCN) or AcOHDCE or ChlorobenzeneAvoid highly basic solvents
Catalyst TFA (10-20 mol%) or

None (or visible light)--
Temperature 70°C – 85°C 100°C – 110°C >120°C (Risk of C5/C8 shift)
Time 4 – 8 Hours 12 – 24 Hours >24h (Poly-iodination risk)
Atmosphere Inert (

/Ar)
Air (often required for oxidant)--

Standard Operating Procedures (SOPs)

Protocol A: NIS-Mediated C3 Iodination (Ionic/Polar Mechanism)

Best for: Lab-scale synthesis, high purity requirements.

  • Setup: Charge a round-bottom flask with Quinoline (1.0 equiv) and Acetonitrile (0.5 M concentration).

  • Activation: Add Trifluoroacetic Acid (TFA) (0.2 equiv). Stir for 10 min at RT to equilibrate.

  • Addition: Add N-Iodosuccinimide (NIS) (1.2 equiv) in one portion.

  • Heating (The Critical Step):

    • Ramp temperature to 80°C .

    • Note: Below 60°C, conversion is negligible due to the activation energy barrier of the pyridine ring.

  • Monitoring: Check TLC/LCMS at t=2h, 4h, and 6h.

  • Quench: Cool to RT. Quench with sat.

    
     to remove excess iodine.
    
Protocol B: Radical C-H Iodination

Best for: Late-stage functionalization, avoiding strong acids.

  • Setup: Mix Quinoline (1.0 equiv),

    
     (0.5 equiv), and TBHP (2.0 equiv, 70% aq) in Chlorobenzene.
    
  • Heating: Heat to 110°C (Reflux).

  • Time: Vigorously stir for 16-24 hours.

  • Mechanism: This relies on the homolytic cleavage of the C3-H bond, which is chemically distinct from the EAS mechanism favoring C5/C8.

Troubleshooting Matrix

Identify your specific failure mode below to find the corrective action.

Issue 1: Presence of C5 or C8 Regioisomers

Diagnosis: The reaction has shifted towards Thermodynamic Control or standard EAS.

  • Cause: Acid concentration too high (fully protonated quinolinium directs to C5/C8) or Temperature >100°C in the presence of strong acid.

  • Fix:

    • Switch solvent to Acetonitrile (polar aprotic) instead of Acetic Acid.

    • Reduce TFA loading to 5-10 mol%.

    • Strictly limit Temp to 75-80°C.

Issue 2: Low Conversion (<30%) after 12 Hours

Diagnosis: Kinetic barrier not overcome.

  • Cause: Temperature too low (<60°C) or old NIS (degraded).

  • Fix:

    • Confirm NIS quality (should be white/yellow, not dark brown).

    • Increase Temp to 85°C .

    • Advanced: Add a Lewis Acid catalyst (

      
      , 5 mol%) to activate the NIS.[1]
      
Issue 3: Poly-iodination (3,6-diiodo or 3,8-diiodo)

Diagnosis: Over-reaction due to reagent excess or extended time.

  • Cause: Large excess of NIS (>1.5 equiv) or reaction time >24h.

  • Fix:

    • Stop reaction immediately at >90% conversion of starting material (do not wait for 100%).

    • Use exactly 1.1 equiv of NIS.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the mechanistic pathways.

Diagram 1: Troubleshooting Decision Tree

Troubleshooting Start Start: Analyze LCMS/NMR Result What is the major impurity? Start->Result C5_C8 C5 / C8 Isomers Detected Result->C5_C8 Regio-error LowConv Low Conversion (<50%) Result->LowConv Kinetic stall DiIodo Di-iodinated Products Result->DiIodo Over-reaction Fix_Acid Action: Reduce Acid Loading Switch to MeCN C5_C8->Fix_Acid Fix_Temp Action: Increase Temp to 85°C Check NIS Quality LowConv->Fix_Temp Fix_Time Action: Reduce Time Limit NIS to 1.1 eq DiIodo->Fix_Time

Caption: Decision matrix for correcting common iodination failures based on product distribution.

Diagram 2: Mechanistic Pathway & Temperature Influence

Mechanism cluster_0 Pathway A: EAS (Acidic/High T) cluster_1 Pathway B: NIS/Radical (Controlled T) Quinoline Quinoline Protonated Quinolinium (H+) Quinoline->Protonated Strong Acid Complex Charge-Transfer Complex Quinoline->Complex NIS / Mild Acid C5_Product 5-Iodoquinoline Protonated->C5_Product Electrophilic Attack (Benzene Ring) C3_Product 3-Iodoquinoline Complex->C3_Product Addition-Elimination (Pyridine Ring)

Caption: Pathway divergence. Strong acid/high temp favors C5 (Red). Controlled NIS activation favors C3 (Green).

Frequently Asked Questions (FAQ)

Q: Can I use molecular iodine (


) without NIS? 
A:  Generally, no—not for C3 selectivity. 

alone is not electrophilic enough to attack the C3 position of the deactivated pyridine ring. If you force it with strong acid (

) and oxidants (

), you will revert to the C5/C8 pathway [1]. However,

can be used if combined with radical initiators (like TBHP) or specific metal catalysts, but the reaction times are significantly longer (12-24h) [2].

Q: Why is 80°C the "Magic Number"? A: It is a balance of kinetics. The activation energy (


) for C3 substitution is high. At room temperature, the reaction rate is near zero. Above 100°C, the stability of the regioselective transition state degrades, and the thermodynamic preference for the benzene ring (C5/C8) begins to dominate. 80°C provides enough energy to cross the C3 barrier without accessing the C5 pathway.

Q: My reaction turns black immediately. Is this normal? A: Yes. Iodine liberation is common. However, if it turns into a viscous tar, your temperature ramp was likely too fast, causing polymerization. Ensure a slow ramp to 80°C over 20 minutes.

References

  • Castanet, A.-S., et al. "Regioselective iodination of quinolines and isoquinolines." Journal of the Chemical Society, Perkin Transactions 1, 2002.

  • Dutta, U., et al. "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[2] Chemical Communications, 2015.

  • Soudander, J., et al. "Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines." Organic Letters, 2015.[3]

  • Alagarsamy, V.Textbook of Medicinal Chemistry Vol I. (General reference for Quinoline reactivity profiles). Elsevier, 2013.

Sources

Validation & Comparative

Comparing bioactivity of 4-Hydroxy-3-iodo vs 3-bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Hydroxy-3-iodoquinoline vs. 3-Bromo-8-methoxyquinoline : Scaffold Selection for Drug Discovery

Executive Summary

This guide compares two privileged quinoline scaffolds: 4-Hydroxy-3-iodoquinoline (4-OH-3-I) and 3-Bromo-8-methoxyquinoline (3-Br-8-OMe) . While both serve as critical building blocks in medicinal chemistry, their bioactivity profiles and synthetic utilities diverge significantly.

  • 4-Hydroxy-3-iodoquinoline is the premier scaffold for designing kinase inhibitors and bacterial DNA gyrase B inhibitors . Its 4-hydroxy/4-oxo tautomerism mimics the ATP purine ring, allowing for critical hydrogen bonding in enzyme hinge regions.

  • 3-Bromo-8-methoxyquinoline is the preferred scaffold for antimalarial and DNA-intercalating anticancer agents . The 8-methoxy group modulates metabolic stability and redox cycling (crucial for Plasmodium toxicity), while the planar structure facilitates DNA intercalation.

Part 1: Structural & Electronic Profiling

The choice between these two scaffolds dictates the downstream biological activity. The table below contrasts their physicochemical properties and "drug-likeness" potential.

Feature4-Hydroxy-3-iodoquinoline 3-Bromo-8-methoxyquinoline
Core Pharmacophore 4-Quinolone (Tautomer)8-Methoxyquinoline
Primary Binding Mode H-Bond Donor/Acceptor (Hinge Binding)Hydrophobic/Intercalation & Redox Cycling
Synthetic Handle 3-Iodo: Highly reactive (C–I bond weak). Ideal for mild Pd-catalyzed couplings (Suzuki, Sonogashira).3-Bromo: Moderately reactive. Requires harsher conditions or specialized ligands for coupling.
Electronic Effect Electron-rich enaminone system.Electron-rich benzene ring (8-OMe); Electron-deficient pyridine ring.
Solubility Moderate (Polar 4-OH group).Low (Lipophilic).
Key Biological Targets Kinases (FLT3, EGFR), Bacterial Gyrase B.Plasmodium enzymes, Topoisomerase I/II.

Part 2: Bioactivity & Performance Analysis

A. 4-Hydroxy-3-iodoquinoline: The Kinase/Gyrase Specialist

Mechanism of Action: Derivatives of this scaffold function primarily as ATP-competitive inhibitors. The 4-oxo/4-hydroxy motif forms a bidentate hydrogen bond network with the "hinge region" backbone residues of kinases or the ATPase domain of DNA Gyrase B. The 3-iodo group allows for the introduction of aryl groups that occupy the hydrophobic pocket adjacent to the ATP site.

Performance Data (Representative Derivatives):

  • Target: Staphylococcus aureus Gyrase B.[1]

  • Modification: Suzuki coupling at C-3 to introduce a 4-aminophenyl group.

  • Outcome: Potent antibacterial activity.[1][2][3][4][5][6][7]

Compound DerivativeTarget OrganismMIC (µg/mL)Mechanism
3-(4-aminophenyl)-4-OH-quinolineS. aureus (MRSA)4 – 8ATPase Inhibition (GyrB)
3-(3-nitrophenyl)-4-OH-quinolineE. coli> 64Poor penetration/efflux

Analyst Note: The 4-OH scaffold is essential for Gram-positive activity. Replacing the 4-OH with 4-OMe or 4-Cl typically abolishes Gyrase B affinity due to loss of the H-bond donor capability.

B. 3-Bromo-8-methoxyquinoline: The Antimalarial/Anticancer Specialist

Mechanism of Action:

  • Antimalarial: The 8-methoxy group is metabolically activated (via CYP450) to quinone-imines, generating reactive oxygen species (ROS) lethal to Plasmodium parasites.

  • Anticancer: The planar tricyclic derivatives (formed via cyclization at the 3-position) act as DNA intercalators, stabilizing the Topoisomerase-DNA cleavable complex and inducing apoptosis.

Performance Data (Representative Derivatives):

  • Target: Plasmodium falciparum (Chloroquine-resistant strains).[6][8]

  • Modification: Amination or alkylation at C-3.

Compound DerivativeCell Line / StrainIC50 (nM)Mechanism
8-methoxy-3-aryl-quinolineP. falciparum (W2)120 – 172ROS Generation / Heme Polymerization Inhibition
3,5,6,7-tetrabromo-8-OMeHeLa (Cervical Cancer)~22,000Topoisomerase I Inhibition

Analyst Note: While the 3-bromo parent is less active, it is the gateway to 8-aminoquinoline analogues (like Primaquine) where the 3-position modification prevents metabolic blocking, enhancing half-life.

Part 3: Decision Logic & Signaling Pathways

The following diagram illustrates the decision process for selecting the appropriate scaffold based on the biological target and the downstream signaling impact.

ScaffoldSelection Target Target Identification Kinase Target: Kinase / Gyrase B (ATP Binding Site) Target->Kinase Malaria Target: Plasmodium / DNA (Intercalation/Redox) Target->Malaria ScaffoldA Select: 4-Hydroxy-3-iodoquinoline Kinase->ScaffoldA ChemA Chemistry: Pd-Suzuki Coupling (C-3 Arylation) ScaffoldA->ChemA MechA Mechanism: H-Bonding to Hinge (Bidentate Donor/Acceptor) ChemA->MechA OutcomeA Outcome: Cell Cycle Arrest (G1/S) or Bacterial Death MechA->OutcomeA ScaffoldB Select: 3-Bromo-8-methoxyquinoline Malaria->ScaffoldB ChemB Chemistry: Buchwald-Hartwig or Lithiation ScaffoldB->ChemB MechB Mechanism: ROS Generation & DNA Intercalation ChemB->MechB OutcomeB Outcome: Parasite Clearance or Apoptosis MechB->OutcomeB

Figure 1: Strategic decision tree for scaffold selection. Blue path indicates kinase/antibacterial optimization; Red path indicates antimalarial/intercalator optimization.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Aryl-4-hydroxyquinolines (Kinase Inhibitor Library)

Rationale: The C-I bond is weaker than C-Br, allowing Suzuki coupling to proceed under milder conditions, preserving the sensitive 4-OH functionality.

  • Reagents: 4-Hydroxy-3-iodoquinoline (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 M aq), 1,4-Dioxane.

  • Procedure:

    • Dissolve 4-Hydroxy-3-iodoquinoline in degassed 1,4-dioxane.

    • Add the arylboronic acid and aqueous Na2CO3.

    • Add Pd catalyst under N2 atmosphere.

    • Reflux at 90°C for 4-6 hours (Monitor via TLC; 3-Iodo reacts faster than 3-Bromo).

    • Workup: Acidify with 1M HCl to precipitate the 4-hydroxy product (amphoteric nature). Filter and wash with water/ether.

  • Validation: 1H NMR should show disappearance of the C-3 proton signal and appearance of aryl protons.

Protocol B: Antiproliferative Assay (MTT) for 8-Methoxyquinoline Derivatives

Rationale: This assay validates the cytotoxicity of the 3-functionalized derivatives against cancer lines (e.g., HeLa).

  • Cell Seeding: Seed HeLa cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h.

  • Treatment: Treat cells with 3-bromo-8-methoxyquinoline derivatives (conc. range 0.1 – 100 µM) for 48h.

    • Control: Use Doxorubicin as a positive control for intercalation.

  • MTT Addition: Add MTT reagent (5 mg/mL) and incubate for 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

    • Self-Validation Check: If IC50 > 50 µM, the derivative is considered inactive as a lead.

References

  • Anticancer Activity of Brominated Quinolines: Title: Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Source: PMC (PubMed Central) URL:[Link]

  • Gyrase B Inhibitors (4-Hydroxyquinoline Scaffold): Title: Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Source: PMC (PubMed Central) URL:[Link]

  • Antimalarial Structure-Activity Relationships: Title: The antimalarial efficacy and mechanism of resistance of the novel chemotype DDD01034957. Source: Nature Communications / PMC URL:[Link]

  • Kinase Inhibitor Synthesis (Pyrazolo-quinolines): Title: 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo.[9] Source: Journal of Medicinal Chemistry URL:[Link]

  • Synthesis of 4-Hydroxyquinolines: Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Source: PMC (PubMed Central) URL:[Link]

Sources

Comparative Guide: Reactivity of 3-Iodo vs. 3-Chloro 8-Methoxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-iodo-8-methoxyquinoline and 3-chloro-8-methoxyquinoline , focusing on their divergent reactivity profiles in organometallic catalysis and synthesis.

Executive Summary

In the design of 8-methoxyquinoline scaffolds—privileged structures in medicinal chemistry (e.g., antimalarials, metallo-enzyme inhibitors)—the choice between the 3-iodo and 3-chloro congeners is a critical decision point.

  • 3-Iodo-8-methoxyquinoline is the Discovery Candidate of Choice . It offers facile oxidative addition under mild conditions, enabling rapid library generation via Suzuki, Heck, and Sonogashira couplings.

  • 3-Chloro-8-methoxyquinoline is the Process/Scale-Up Candidate . While significantly less reactive (requiring specialized ligands and higher energy input), it offers superior atom economy, lower cost, and higher chemical stability.

Fundamental Properties & Electronic Influence

The reactivity difference stems from the bond dissociation energy (BDE) of the C–X bond and the electronic perturbation of the 8-methoxy group.

Property3-Iodo-8-methoxyquinoline3-Chloro-8-methoxyquinolineImpact on Reactivity
C–X Bond Strength ~65 kcal/mol~95 kcal/molPrimary Differentiator. The C–Cl bond requires significantly higher activation energy to break.
C–X Bond Length ~2.10 Å~1.74 ÅLonger C–I bond facilitates orbital overlap with metal catalysts (Pd, Ni).
8-OMe Effect (Electronic) Electron Donating (+M)Electron Donating (+M)Critical Deactivation. The 8-methoxy group increases electron density in the pyridine ring. Since oxidative addition to Pd(0) is nucleophilic, this electron-rich nature slows down the reaction compared to unsubstituted quinolines, making the inertness of the chloride even more pronounced.
Leaving Group Ability Excellent (I⁻)Poor (Cl⁻)Iodide is a softer, better leaving group, essential for rapid metal-halogen exchange.
Reactivity Profile 1: Palladium-Catalyzed Cross-Coupling[1]

This is the most common application. The mechanism relies on Oxidative Addition , which is the rate-determining step (RDS) for the chloro-derivative.

Mechanism & Energy Profile

The 8-methoxy group makes the quinoline ring electron-rich. Palladium(0) is also electron-rich. This creates electronic repulsion, raising the activation energy barrier for oxidative addition.

  • Iodo-Analog: The weak C–I bond compensates for the electronic deactivation. Standard Pd(PPh₃)₄ catalysts work at 60–80°C.

  • Chloro-Analog: The strong C–Cl bond + Electronic Deactivation = Kinetic Inertness . Standard catalysts fail. You must use electron-rich, bulky phosphines (Buchwald Ligands) to force the reaction.

G Start Substrate + Pd(0) TS_I TS (Iodo) Low Barrier Start->TS_I Fast (60°C) TS_Cl TS (Chloro) High Barrier Start->TS_Cl Slow (>100°C) Inter_I Pd(II)-I Complex (Stable) TS_I->Inter_I Inter_Cl Pd(II)-Cl Complex (Unstable) TS_Cl->Inter_Cl Product Coupled Product Inter_I->Product Transmetalation & Red. Elim. Inter_Cl->Product Requires Special Ligands

Figure 1: Comparative energy barriers for oxidative addition. The 3-chloro derivative faces a significantly higher barrier due to the strong C-Cl bond and 8-OMe electron donation.

Experimental Comparison: Suzuki-Miyaura Coupling
FeatureProtocol A: 3-Iodo-8-methoxyquinoline Protocol B: 3-Chloro-8-methoxyquinoline
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4 mol%)
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous preferred)
Solvent DME/Water or Toluene/EtOH1,4-Dioxane or n-Butanol
Temperature 60–80 °C100–120 °C (Reflux)
Time 2–6 Hours12–24 Hours
Success Rate High (>90% Yield)Moderate (Variable, sensitive to O₂)
Reactivity Profile 2: Lithium-Halogen Exchange

This reaction is vital for introducing electrophiles (aldehydes, ketones, silanes) at the C3 position.

  • 3-Iodo-8-methoxyquinoline: Reacts cleanly with n-butyllithium (n-BuLi) at -78°C. The Iodine-Lithium exchange is faster than deprotonation.

  • 3-Chloro-8-methoxyquinoline: Does NOT undergo clean Li-Hal exchange. The C–Cl bond is too strong. n-BuLi will instead act as a base, deprotonating the C2 or C4 position (ortho-lithiation), or attack the pyridine ring nucleophilically.

    • Workaround: To lithiate the chloro-derivative, one must use radical lithium (Li metal) or specialized conditions (s-BuLi), but side reactions are common.

Recommendation: If you need to generate the C3-anion, always use the Iodo derivative.

Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Aryl-8-methoxyquinoline (Suzuki Coupling)

Target: Rapid synthesis of a library of 3-aryl analogs.

Substrate: 3-Iodo-8-methoxyquinoline (1.0 eq) Reagents: Arylboronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (3 mol%), Cs₂CO₃ (2.0 eq). Solvent: 1,4-Dioxane/Water (4:1, 0.2 M).

Step-by-Step:

  • Setup: Charge a microwave vial or round-bottom flask with 3-iodo-8-methoxyquinoline (285 mg, 1.0 mmol), arylboronic acid (1.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

  • Degas: Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (24 mg, 0.03 mmol). Cap immediately.

  • Reaction: Heat to 80°C for 4 hours. (Monitor by LCMS; Iodo is consumed rapidly).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: C3-Functionalization via Li-Hal Exchange

Target: Introduction of a formyl group (3-CHO).

Substrate: 3-Iodo-8-methoxyquinoline (1.0 eq). Note: The Chloro analog fails here. Reagents: n-BuLi (1.1 eq, 2.5M in hexanes), DMF (3.0 eq). Solvent: Anhydrous THF.

Step-by-Step:

  • Setup: Flame-dry a flask under Argon. Add 3-iodo-8-methoxyquinoline (1.0 mmol) and THF (10 mL). Cool to -78°C .

  • Exchange: Dropwise add n-BuLi (0.44 mL, 1.1 mmol) over 5 mins. The solution may turn dark red/brown (lithiated species). Stir for 15 mins at -78°C.

    • Validation: Quench a small aliquot with D₂O and check NMR. Complete disappearance of Iodo peak and appearance of Deuterated peak confirms exchange.

  • Electrophile: Add dry DMF (0.23 mL, 3.0 mmol) dropwise.

  • Warm-up: Stir at -78°C for 30 mins, then allow to warm to 0°C over 1 hour.

  • Quench: Add sat. NH₄Cl (aq). Extract with ether.

Decision Matrix: When to Use Which?

Use the following logic flow to select the correct starting material for your project phase.

DecisionTree Start Project Goal? Phase Development Phase? Start->Phase Reaction Reaction Type? Start->Reaction Discovery Discovery Phase->Discovery Discovery/MedChem Process Process Phase->Process Scale-Up/Cost LiHal LiHal Reaction->LiHal Lithium Exchange Coupling Coupling Reaction->Coupling Pd Coupling Iodo Use 3-Iodo-8-methoxyquinoline (Fast, Mild, Versatile) Discovery->Iodo Speed Priority Chloro Use 3-Chloro-8-methoxyquinoline (Cheap, Stable, Requires Optimization) Process->Chloro Cost Priority LiHal->Iodo Mandatory LigandCheck LigandCheck Coupling->LigandCheck Do you have Buchwald Ligands? LigandCheck->Iodo No (Standard Pd) LigandCheck->Chloro Yes (SPhos/XPhos)

Figure 2: Strategic selection guide for 3-halo-8-methoxyquinolines.

References
  • General Reactivity of 3-Haloquinolines

    • Mechanism of Oxidative Addition: Hartwig, J. F.[1] "Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes."[1] J. Am. Chem. Soc.[1][2]2005 , 127, 6944. Link

    • Lithium-Halogen Exchange Selectivity: Gilman, H.; Spatz, S. M. "Some Quinoline Derivatives." J. Am. Chem. Soc.[1][2]1941 , 63, 1553. Link

  • Synthesis & Functionalization

    • Suzuki Coupling on Deactivated Heterocycles: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc.[1][2]2007 , 129, 3358. Link

    • Synthesis of 8-Methoxyquinolines: Elderfield, R. C. et al. "Synthesis of Potential Antimalarial Agents." J. Am. Chem. Soc.[1][2]1946 , 68, 1584. Link

  • Ligand Effects (SPhos/XPhos)

    • Universal Catalysts for Chloro-Heterocycles: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[1][2]2005 , 127, 4685. Link

Sources

Safety Operating Guide

Navigating the Unseen Threat: A Comprehensive Guide to Safely Handling 4-Hydroxy-3-iodo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and chemical research, the novel compounds we synthesize are territories largely uncharted, not just in their therapeutic potential, but also in their inherent risks. 4-Hydroxy-3-iodo-8-methoxyquinoline, a substituted quinoline, belongs to a class of compounds known for their broad biological activities, which necessitates a cautious and well-informed approach to handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower researchers, scientists, and drug development professionals to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.

Section 1: Hazard Identification and Risk Assessment

The first principle of laboratory safety is to understand the potential enemy. Based on data from related quinoline compounds, we must assume this compound may possess one or more of the following hazardous properties:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation/Damage: Can cause skin irritation and serious eye damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Sensitization: Potential for allergic skin reactions.[1][4]

  • Long-Term Health Effects: Some quinoline derivatives are suspected of causing genetic defects, cancer, or may damage fertility or the unborn child.[1]

A thorough risk assessment is mandatory before any handling of this compound. This involves evaluating the specific procedures you will be performing (e.g., weighing, dissolving, reacting) and the potential for exposure through inhalation, skin contact, or ingestion.[5][6]

Section 2: Personal Protective Equipment (PPE) - Your Last Line of Defense

While engineering controls like fume hoods are the primary means of protection, PPE is crucial for safeguarding against accidental exposure.[7] A multi-layered approach to PPE is mandatory.

PPE Selection Guide
Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Transferring Solids Double-gloving with chemical-resistant nitrile gloves (tested to EN 374).[1]Tightly fitting safety goggles with side-shields. A face shield is required if there is a risk of splashing.[1][3]A laboratory coat is the minimum requirement. For larger quantities, a chemical-resistant apron or coveralls should be worn.[1][8]All handling of solids should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or higher) is mandatory.[1][3][9]
Solution Preparation and Handling Double-gloving with chemical-resistant nitrile gloves. Change gloves immediately if contaminated.[7]Tightly fitting safety goggles and a face shield to protect against splashes.[1][3]Chemical-resistant laboratory coat. Consider a chemical-resistant apron.[8]All work should be conducted in a chemical fume hood.[1]
Waste Disposal Double-gloving with chemical-resistant nitrile gloves.[1]Tightly fitting safety goggles.[1]Laboratory coat.Not generally required if waste is properly contained.

The Rationale Behind Double-Gloving: The outer glove provides the primary barrier. Should it become contaminated, it can be removed without compromising the inner glove, thus preventing skin contact.[7] This is especially critical when working in a biological safety cabinet or fume hood, as it prevents the spread of contamination outside the controlled environment.[7]

Section 3: Operational Plan - A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow.

Preparation and Weighing:
  • Designated Area: All work with this compound should be conducted in a designated area, preferably a certified chemical fume hood, to control the release of dust or vapors.[1][10]

  • Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that an emergency eyewash station and safety shower are accessible.[1][11]

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or a containment enclosure to prevent the dispersion of fine particles.

  • Transfer: Use appropriate tools (e.g., spatulas) to transfer the solid. Avoid creating dust.

Solution Preparation:
  • Solvent Addition: Add the solvent to the solid slowly to avoid splashing.

  • Mixing: If sonication or heating is required, ensure the container is properly sealed or vented within the fume hood.

Post-Handling:
  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then a cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing the outer gloves first, followed by the lab coat, face shield/goggles, and finally the inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3]

Section 4: Disposal Plan - Managing Hazardous Waste

All materials that come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weighing paper, and any other disposable materials. Place these items in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any waste down the drain.[10][12]

  • Empty Containers: "Empty" containers may still contain residue and should be treated as hazardous waste.[1] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Disposal Procedures: All waste must be disposed of in accordance with local, state, and federal regulations.[10] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing the Workflow

To ensure clarity and adherence to the safety protocols, the following diagram outlines the critical steps for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Fume Hood check_safety 2. Verify Eyewash/ Safety Shower prep_area->check_safety don_ppe 3. Don Appropriate PPE check_safety->don_ppe weigh 4. Weigh Compound in Fume Hood don_ppe->weigh dissolve 5. Prepare Solution in Fume Hood weigh->dissolve decontaminate 6. Decontaminate Work Area dissolve->decontaminate segregate_waste 7. Segregate Hazardous Waste decontaminate->segregate_waste doff_ppe 8. Doff PPE Correctly segregate_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe handling workflow for this compound.

Conclusion: A Culture of Safety

The safe handling of novel chemical entities like this compound is not merely about following a set of rules; it is about cultivating a deep-seated culture of safety. By understanding the potential hazards, meticulously planning your experiments, and using the correct protective measures, you can confidently advance your research while ensuring your well-being and that of your colleagues. This guide provides the foundational knowledge to work safely, but it is your consistent and vigilant application of these principles that will truly build a secure laboratory environment.

References

  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Yodaiken, R. E., & Bennett, D. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy, 43(5), 1193-1204.
  • Nabat Agricultural & Trading Co., Ltd. (n.d.). SAFETY DATA SHEET - Revanol. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet - 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. Retrieved from [Link]

  • Pan American Health Organization (PAHO). (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. PubChem Compound Database. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2015). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Loba Chemie. (n.d.). 8-HYDROXYQUINOLINE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Penta. (2025). 8-Hydroxyquinoline - SAFETY DATA SHEET. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.